methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

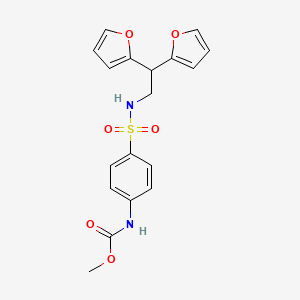

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoylphenyl backbone substituted with a 2,2-di(furan-2-yl)ethyl group. The compound’s structure integrates a carbamate ester (methyl group), a sulfonamide linker, and a bifuran-containing alkyl chain.

Properties

IUPAC Name |

methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYIWADRXQLGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2,2-di(furan-2-yl)ethyl sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Inhibition of Cholinesterases

One of the most significant applications of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is its role as an inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE). Research indicates that derivatives of sulfonamide-based carbamates exhibit selective inhibition of BChE, which is crucial in treating conditions like Alzheimer's disease. For example, certain derivatives have shown IC50 values significantly lower than those of established drugs like rivastigmine, indicating higher potency and selectivity .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Methyl carbamate derivative | 4.33 | 10 |

| Rivastigmine | 8.52 | - |

Antimicrobial Activity

Another promising application is in antimicrobial therapy. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains. The presence of the furan moiety enhances the compound's interaction with microbial targets, making it a candidate for developing new antibiotics .

Case Study 1: Cholinesterase Inhibition

A study conducted on a series of sulfonamide-based carbamates evaluated their effectiveness as BChE inhibitors. The results showed that the methyl carbamate derivative had a potent inhibitory effect on BChE with an IC50 value of 4.33 µM, which is about five times more effective than rivastigmine. This finding suggests the potential for developing new therapeutic agents for cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis due to the furan ring's reactivity .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Key Structural Features :

- Carbamate moiety : Enhances metabolic stability compared to esters or amides.

- Sulfamoyl group : Common in protease inhibitors and antimicrobial agents due to hydrogen-bonding capacity.

- Di(furan-2-yl)ethyl substituent : The furan rings may contribute to π-π stacking interactions, influencing solubility and bioactivity.

The following table summarizes structural analogs and their properties, highlighting differences in substituents, applications, and physicochemical characteristics:

Structural and Functional Analysis :

Backbone Variations :

- The target compound shares a sulfamoylphenyl-carbamate core with TSPC and LMM11 but differs in substituents. TSPC’s thiazole ring enhances corrosion inhibition via heteroatom-mediated adsorption , whereas the target’s furan groups may offer similar electron-rich surfaces for interaction with metal ions or biological targets.

- LMM11’s oxadiazole-furan hybrid demonstrates antifungal activity, suggesting the target compound’s di(furan) chain could be optimized for similar applications .

Lipophilicity and Solubility :

- Chlorinated analogs (e.g., methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate) exhibit higher logP values (~4.0) due to hydrophobic chloro groups , while the target’s furan substituents likely reduce logP (estimated ~2.5–3.5), improving aqueous solubility.

Synthetic Accessibility :

- TSPC’s synthesis involves sulfonylation of protected aniline, a method adaptable to the target compound by substituting thiazole with di(furan)ethylamine .

- LMM11’s commercial availability (Life Chemicals) highlights the feasibility of scaling furan-containing derivatives .

Biological and Industrial Relevance :

- The di(furan)ethyl group in the target compound may mimic LMM11’s antifungal mechanism by disrupting fungal redox systems .

- In corrosion science, TSPC’s performance suggests that furan’s electron-donating properties could enhance adsorption on steel surfaces, though experimental validation is needed .

Biological Activity

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C19H20N2O5S

- IUPAC Name : this compound

This compound features a carbamate functional group linked to a phenyl ring, which is further substituted with a sulfamoyl group attached to a di(furan-2-yl)ethyl moiety. The presence of furan rings is noteworthy as they are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanisms through which this compound exerts its anticancer effects may include:

- Inhibition of Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Studies indicate that the compound may cause cell cycle arrest at the G1/S phase, preventing cancer cells from dividing and proliferating .

Case Studies

A recent study analyzed the effects of this compound in vivo using xenograft models:

- Model Used : Athymic nude mice implanted with MCF-7 cells.

- Results : Treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparative Analysis with Other Compounds

To contextualize its efficacy, a comparison with other known anticancer agents is presented below:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 0.5 | DNA intercalation, topoisomerase II inhibition |

| 5-Fluorouracil | 10 | Thymidylate synthase inhibition |

| Methyl Carbamate | 5 - 15 | Apoptosis induction, ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.